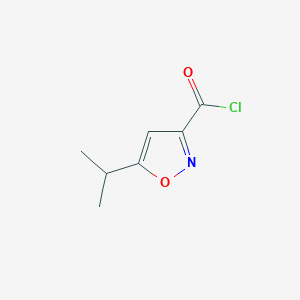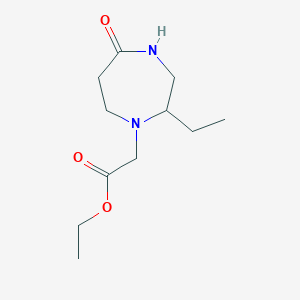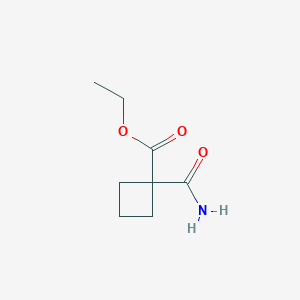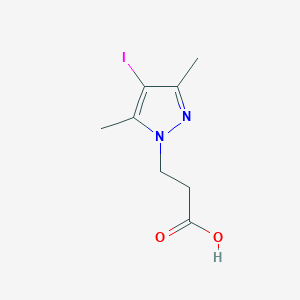
3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone, also known as (3,5-difluorophenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone, is a chemical compound with the molecular weight of 330.38 .
Molecular Structure Analysis
The molecular formula of 3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone is C19H20F2N2O . The InChI key is IXSBFFUQDYZKPW-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Sunscreen and UV Protection
Benzophenones, including 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, are widely used in sunscreens and personal care products for UV protection. Studies have demonstrated the presence of benzophenones in human plasma and urine following topical application, indicating percutaneous absorption and metabolic processing in the body (Janjua et al., 2008), (Watanabe et al., 2015).
Environmental Impact
Benzophenones, including the specific compound , have been found in various environmental samples, raising concerns about their impact on ecosystems. Their presence in aquatic environments can affect water quality and pose risks to human health (Yang & Ying, 2013), (Cao et al., 2021).
Biological Interactions and Endocrine Disruption
Benzophenone compounds, including 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, have been linked to endocrine disruption. Studies have shown their ability to pass through the placental barrier and their presence in fetal blood, which calls for further investigation into their toxicokinetic properties (Krause et al., 2018).
Biodegradation and Environmental Treatment
Research has identified bacteria capable of degrading benzophenone-3, indicating potential strategies for removing these compounds from the environment (Jin et al., 2019). Additionally, methods like persulfate catalysis and ferrate(VI) oxidation have been explored for treating water contaminated with benzophenone derivatives (Pan et al., 2017).
Photophore Applications
Benzophenone photophores, which likely include derivatives such as 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, are used in biological chemistry and material science for light-directed covalent attachment processes. Their applications range from binding site mapping to bioconjugation and surface grafting (Dormán et al., 2016).
Photocatalytic Degradation Studies
Studies on photocatalytic degradation of benzophenone-3 explore its removal from water, offering insights into environmental management strategies (Zúñiga-Benítez et al., 2016), (Wang et al., 2019).
Chemical Analysis and Detection
Methods for detecting benzophenones in various samples, including environmental and biological, have been developed to assess human and environmental exposure (Ku et al., 2020), (Van Hoeck et al., 2010).
Polymers and Material Science
Benzophenone derivatives are used in the synthesis of polymers, with studies exploring their incorporation into polyimides and assessing their thermal stability (Yang et al., 2010).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBFFUQDYZKPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643451 |
Source


|
| Record name | (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898789-33-8 |
Source


|
| Record name | (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)



![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)



![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
